molecular formula C8H7BN2O3 B14072291 (5-(Pyrimidin-2-yl)furan-2-yl)boronic acid

(5-(Pyrimidin-2-yl)furan-2-yl)boronic acid

Cat. No.: B14072291
M. Wt: 189.97 g/mol
InChI Key: OUHYSBRVHASKDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-(Pyrimidin-2-yl)furan-2-yl)boronic acid is an organoboron compound with the molecular formula C8H7BN2O3. It is a derivative of boronic acid, featuring a pyrimidine ring attached to a furan ring, which is further bonded to a boronic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki-Miyaura cross-coupling reaction, which uses palladium catalysts to facilitate the coupling of aryl halides with boronic acids . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of (5-(Pyrimidin-2-yl)furan-2-yl)boronic acid may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The process may include steps for the purification of intermediates and the final product, such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(5-(Pyrimidin-2-yl)furan-2-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, bases like potassium carbonate for deprotonation, and oxidizing agents such as hydrogen peroxide for oxidation reactions. Typical conditions involve moderate to high temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions can produce various functionalized derivatives .

Scientific Research Applications

(5-(Pyrimidin-2-yl)furan-2-yl)boronic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (5-(Pyrimidin-2-yl)furan-2-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is crucial for its biological activity. The compound may also inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-(Pyrimidin-2-yl)furan-2-yl)boronic acid is unique due to its combination of a pyrimidine ring, a furan ring, and a boronic acid group.

Properties

Molecular Formula

C8H7BN2O3

Molecular Weight

189.97 g/mol

IUPAC Name

(5-pyrimidin-2-ylfuran-2-yl)boronic acid

InChI

InChI=1S/C8H7BN2O3/c12-9(13)7-3-2-6(14-7)8-10-4-1-5-11-8/h1-5,12-13H

InChI Key

OUHYSBRVHASKDX-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(O1)C2=NC=CC=N2)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.